4-(DODECANOYLOXY)BENZOIC ACID

Description

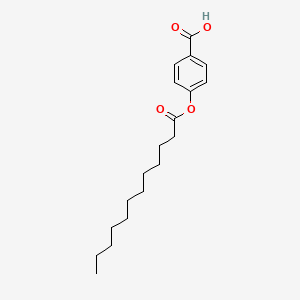

Molecular Structure and Chemical Classification within Aromatic Carboxylic Acids and Esters

From a chemical standpoint, 4-(dodecanoyloxy)benzoic acid, with the molecular formula C₁₉H₂₈O₄, belongs to two principal classes of organic compounds: aromatic carboxylic acids and esters. cymitquimica.com Its structure is characterized by a central benzene (B151609) ring, a classic aromatic component. One end of this ring is substituted with a carboxyl group (-COOH), which defines it as a carboxylic acid and provides a site for hydrogen bonding. The other end features an ester linkage (-COO-) connecting the benzene ring to a dodecanoyl group, which is a 12-carbon alkyl chain. This long aliphatic chain introduces flexibility and hydrophobicity to the molecule.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₂₈O₄ |

| Molecular Weight | 320.4 g/mol cymitquimica.com |

| CAS Number | 56670-30-5 |

Research Context: Long-Chain Benzoic Acid Derivatives in Advanced Materials Science

Long-chain derivatives of benzoic acid are a focal point of research in materials science due to their ability to self-assemble into highly ordered structures. The combination of the rigid aromatic core and the flexible aliphatic chain allows these molecules to form liquid crystalline phases. These phases exhibit properties intermediate between those of conventional liquids and solid crystals, making them valuable for applications in displays, sensors, and other advanced technologies. The length of the alkyl chain, in this case, the dodecanoyl group, plays a crucial role in determining the specific type of liquid crystal phase and the temperature range over which it is stable.

Historical Development and Current Research Significance of Benzoic Acid Esters

The study of benzoic acid and its derivatives dates back to the 16th century. wikipedia.orgscribd.comnewworldencyclopedia.org Initially sourced from gum benzoin, benzoic acid is now synthetically produced and serves as a precursor for a vast array of organic compounds. wikipedia.orgnewworldencyclopedia.org Benzoic acid esters, in particular, have found widespread use as plasticizers, fragrances, and in the synthesis of pharmaceuticals. researchgate.netnih.gov In recent decades, research has increasingly focused on more complex benzoic acid esters, like this compound, for their potential in creating "smart" materials. The ongoing significance of these compounds lies in their tunable properties, which can be modified by altering the length of the alkyl chain or by introducing different functional groups to the aromatic ring. rsc.org

Overview of Key Research Domains for this compound

The primary research interest in this compound lies in its application in materials science, particularly in the fields of liquid crystals and polymer science. Its ability to form liquid crystalline phases makes it a valuable component in the development of new display technologies and sensors. In polymer science, it can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties. The study of its interactions with other molecules and its self-assembly behavior continues to be an active area of investigation, promising new advancements in the design of functional materials.

| Research Domain | Specific Application/Area of Study |

| Liquid Crystals | Formation of nematic and smectic phases for display and sensor applications. |

| Polymer Science | Incorporation into polymer chains to modify thermal and mechanical properties. |

| Supramolecular Chemistry | Study of self-assembly and hydrogen bonding interactions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-dodecanoyloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLIYCDGSKTGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464551 | |

| Record name | Benzoic acid, 4-[(1-oxododecyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56670-30-5 | |

| Record name | Benzoic acid, 4-[(1-oxododecyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparations of 4 Dodecanoyloxy Benzoic Acid

Direct Esterification Routes for 4-(Dodecanoyloxy)benzoic Acid Synthesis

Direct esterification represents a common and straightforward approach to producing this compound. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

Synthesis via Acyl Chloride and Hydroxybenzoic Acid Reactions

A primary method for synthesizing this compound involves the reaction of an acyl chloride with 4-hydroxybenzoic acid. The acyl chloride, typically dodecanoyl chloride, is highly reactive and readily undergoes nucleophilic acyl substitution with the hydroxyl group of 4-hydroxybenzoic acid. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.orgdocbrown.info

The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. docbrown.info The use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert a carboxylic acid into its more reactive acyl chloride derivative. rsc.orgchemguide.co.uk

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Description |

|---|---|

| Thionyl Chloride (SOCl₂) | A common reagent for converting carboxylic acids to acyl chlorides; byproducts are gaseous (SO₂ and HCl). chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | Another effective reagent for acyl chloride synthesis, often used with a catalyst like DMF. |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key variables include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the synthesis of related benzoate (B1203000) esters, the use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst system has been shown to be effective. tubitak.gov.trnih.gov The reaction is typically stirred at room temperature for an extended period, such as 24 hours, to ensure completion. tubitak.gov.trnih.gov

Studies on similar esterification reactions have explored various catalysts and conditions to improve yields. For example, the use of an excess of a reagent like DMAP in a suitable solvent such as dry DMF at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 12 hours) has been found to significantly improve product yields. semanticscholar.org

Table 2: Optimization Parameters for Esterification

| Parameter | Condition | Impact on Reaction |

|---|---|---|

| Catalyst | DCC/DMAP | Facilitates the esterification between a carboxylic acid and an alcohol. tubitak.gov.trnih.gov |

| Solvent | Dry Dichloromethane (CH₂Cl₂) | Provides a suitable medium for the reaction. tubitak.gov.trnih.gov |

| Temperature | Room Temperature | A common condition for these types of reactions to proceed. tubitak.gov.trnih.gov |

Multistep Synthetic Pathways Utilizing this compound as an Intermediate

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly those with applications in materials science.

Incorporation into Complex Liquid Crystalline Architectures (e.g., phenyl benzoate derivatives)

A significant application of this compound is its use as an intermediate in the synthesis of liquid crystals. tubitak.gov.trnih.gov Phenyl benzoate derivatives, a class of calamitic (rod-shaped) liquid crystals, can be prepared using this acid. tubitak.gov.trncats.ionih.gov For example, 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, a structurally related compound, is synthesized and then esterified with other aromatic compounds, such as 4-benzyloxyphenol, to create complex liquid crystalline molecules. tubitak.gov.trnih.gov These multi-ring structures often exhibit mesomorphic properties, meaning they can exist in a state between a crystalline solid and an isotropic liquid. nih.govresearchgate.net

Derivatization for Tailored Molecular Structures

The carboxylic acid group of this compound allows for a wide range of derivatization reactions to create tailored molecular structures. nih.govresearch-solution.comdiva-portal.org This functional group can be converted into esters, amides, or other functionalities to modify the molecule's physical and chemical properties. nih.govgoogle.com For instance, the acid can be coupled with various alcohols or amines to produce a library of derivatives with potentially unique characteristics. This versatility makes it a key component in the development of new materials and compounds with specific functions.

Considerations for Green Chemistry Principles in the Synthesis of Long-Chain Benzoic Acid Esters

The synthesis of long-chain benzoic acid esters, including this compound, is increasingly being evaluated through the lens of green chemistry. core.ac.uk The twelve principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk

Table 3: Green Chemistry Approaches in Ester Synthesis

| Principle | Application in Ester Synthesis |

|---|---|

| Safer Solvents and Auxiliaries | Use of deep eutectic solvents or ionic liquids. dergipark.org.trresearchgate.netdergipark.org.tr |

| Catalysis | Development of recyclable and environmentally friendly catalysts. dergipark.org.tr |

| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. core.ac.uk |

Advanced Spectroscopic and Structural Characterization of 4 Dodecanoyloxy Benzoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the types and connectivity of hydrogen atoms within the 4-(dodecanoyloxy)benzoic acid molecule. The analysis of a ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons, the protons of the dodecanoyl chain, and the acidic proton of the carboxyl group.

The aromatic protons of the benzoic acid moiety typically appear as a set of doublets due to the para-substitution pattern. The protons ortho to the carboxyl group are expected to resonate at a different chemical shift compared to the protons ortho to the dodecanoyloxy group, reflecting their distinct electronic environments. The long aliphatic chain of the dodecanoyl group gives rise to a series of signals in the upfield region of the spectrum. The terminal methyl (CH₃) group appears as a triplet, while the numerous methylene (B1212753) (CH₂) groups produce a complex multiplet. The methylene group adjacent to the ester oxygen is deshielded and thus appears at a lower field compared to the other methylene groups. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10 | broad singlet | - |

| Aromatic (ortho to -COOH) | ~8.20 | doublet | ~7-9 |

| Aromatic (ortho to -OOC-) | ~7.20 | doublet | ~7-9 |

| Methylene (-O-CH₂-) | ~4.0-4.3 | triplet | ~6-7 |

| Methylene (-CH₂-COO-) | ~2.5-2.7 | triplet | ~7-8 |

| Methylene (-CH₂-)n | ~1.2-1.8 | multiplet | - |

| Methyl (-CH₃) | ~0.8-0.9 | triplet | ~6-7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum displays separate signals for each unique carbon atom in the molecule.

The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield chemical shift, typically in the range of 170-180 ppm. docbrown.info The ester carbonyl carbon also appears in the downfield region but is generally slightly upfield from the carboxylic acid carbon. The aromatic carbons exhibit distinct chemical shifts based on their substitution. The carbon atom attached to the carboxyl group (ipso-carbon) and the one bonded to the ester oxygen are significantly deshielded. The other aromatic carbons appear at chemical shifts typical for substituted benzene (B151609) rings. The carbons of the dodecanoyl chain are observed in the upfield region of the spectrum, with the methylene carbon attached to the ester oxygen appearing at a lower field than the other aliphatic carbons due to the electronegativity of the oxygen atom.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~172 |

| Ester Carbonyl (-C OO-) | ~164 |

| Aromatic (C-O) | ~155 |

| Aromatic (C-COOH) | ~125 |

| Aromatic (CH, ortho to -COOH) | ~131 |

| Aromatic (CH, ortho to -OOC-) | ~122 |

| Methylene (-O-C H₂-) | ~68 |

| Methylene (-C H₂-COO-) | ~34 |

| Methylene (-(C H₂)₉-) | ~22-32 |

| Methyl (-C H₃) | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 320.4 g/mol . cymitquimica.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. nist.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound include the cleavage of the ester bond, leading to the formation of characteristic fragment ions. For instance, the loss of the dodecanoyloxy radical would result in a benzoyl cation. Conversely, cleavage can lead to a dodecanoyl cation and a 4-hydroxybenzoic acid radical cation. Further fragmentation of the aliphatic chain can also occur, producing a series of ions separated by 14 mass units (corresponding to a CH₂ group). Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

The IR spectrum of this compound exhibits characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. mdpi.comdocbrown.info Two distinct carbonyl (C=O) stretching vibrations are observed: one for the ester group, typically around 1757 cm⁻¹, and another for the carboxylic acid group, usually around 1685 cm⁻¹. mdpi.com The difference in wavenumber is due to the different electronic environments of the two carbonyl groups. Aliphatic C-H stretching vibrations from the dodecanoyl chain are observed in the 2850-2960 cm⁻¹ region, while aromatic C-H stretching appears around 3000-3100 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretching vibrations are typically strong. The aromatic ring vibrations also give rise to characteristic and often intense bands in the Raman spectrum, which can be used for structural confirmation.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Ester) | ~1757 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1685 | Strong |

| C=C Stretch (Aromatic) | 1400-1600 | Medium-Strong |

| C-O Stretch (Ester & Acid) | 1100-1300 | Strong |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. fzu.cz Single-crystal X-ray diffraction analysis can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces. fzu.cz

Thermal Analysis Techniques for Mesophase Characterization

Thermal analysis techniques, particularly differential scanning calorimetry (DSC) and polarized optical microscopy (POM), are essential for characterizing the thermotropic liquid crystalline behavior of this compound.

DSC is used to measure the heat flow into or out of a sample as a function of temperature. nih.gov Phase transitions, such as melting from a crystal to a liquid crystal, transitions between different liquid crystal phases (mesophases), and clearing to an isotropic liquid, are observed as endothermic peaks on a heating scan and exothermic peaks on a cooling scan. nih.gov The temperatures of these peaks define the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition.

POM is used to visualize the anisotropic textures of the liquid crystalline phases. nih.gov As the sample is heated and cooled, different mesophases will exhibit characteristic optical textures when viewed between crossed polarizers. For example, nematic phases may show a Schlieren texture, while smectic phases can display focal conic or fan-like textures. tubitak.gov.tr The combination of DSC and POM allows for the unambiguous identification and characterization of the mesophases and their transition temperatures. For instance, studies have shown that similar benzoic acid derivatives can exhibit smectic C (SmC) and nematic (N) phases. tubitak.gov.trsemanticscholar.org

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies and Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to quantify the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC analysis reveals a complex series of phase transitions, indicative of its liquid crystalline nature. The compound exhibits distinct endothermic and exothermic peaks upon heating and cooling, which correspond to transitions between crystalline, smectic, nematic, and isotropic liquid phases.

Research has shown that this compound displays enantiotropic liquid crystalline behavior, meaning the liquid crystal phases are observed on both heating and cooling cycles. semanticscholar.org Upon heating, the crystalline solid (Cr) transitions to a smectic C (SmC) phase, followed by a transition to a nematic (N) phase, and finally to an isotropic (I) liquid. chem-soc.sitandfonline.com The reverse sequence is observed upon cooling.

The specific transition temperatures and the associated enthalpy changes (ΔH) for this compound have been determined through DSC measurements. These values are crucial for defining the thermal stability and operating range of the mesophases. A study investigating the mesomorphic properties of 4-dodecyloxybenzoic acid (4-DBA) provided detailed calorimetric data from DSC thermograms. semanticscholar.org

The following table summarizes the phase transition temperatures and enthalpy values for this compound upon heating and cooling.

Heating Cycle

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

|---|---|---|

| Cr → SmC | 95.1 | 34.42 |

| SmC → N | 128.9 | 1.12 |

Cooling Cycle

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

|---|---|---|

| I → N | 135.8 | -0.41 |

| N → SmC | 128.1 | -1.09 |

Data sourced from a study on triazine-based macromolecules where 4-dodecyloxybenzoic acid was used and characterized. semanticscholar.org

Another study reports a similar phase sequence, with the crystalline to SmC transition occurring at 90.5°C, the SmC to nematic phase transition at 132°C, and the nematic to isotropic liquid transition at 140°C. tandfonline.com These minor variations in transition temperatures can arise from differences in experimental conditions, such as heating/cooling rates and sample purity.

Polarized Optical Microscopy (POM) for Mesophase Texture and Behavior

Polarized Optical Microscopy (POM) is an essential technique for the identification and characterization of liquid crystal phases. Each mesophase possesses a unique optical texture when viewed between crossed polarizers, which arises from the specific molecular arrangement and its interaction with polarized light.

For this compound, POM studies confirm the phase sequence identified by DSC. As the compound is heated from its crystalline state, it melts into the smectic C (SmC) phase. A typical texture observed for the SmC mesophase of this compound is a focal-conic fan texture, often with bright birefringent colors. tandfonline.comresearchgate.net This texture is characteristic of layered smectic phases where the molecules are tilted with respect to the layer normal.

Upon further heating, the SmC phase transitions to the nematic (N) phase. The nematic phase is characterized by a more fluid, thread-like schlieren texture. preprints.org This texture arises from the long-range orientational order of the molecules, which lack the positional order found in smectic phases. Finally, on reaching the clearing point, the texture disappears as the material becomes an isotropic liquid, which is optically dark between crossed polarizers. The sequence of these distinct textures upon heating and their reappearance upon cooling provides definitive identification of the mesophases present in this compound.

The table below summarizes the observed mesophases and their characteristic textures.

| Mesophase | Characteristic Texture |

| Smectic C (SmC) | Focal-conic fan texture tandfonline.comresearchgate.net |

| Nematic (N) | Schlieren texture preprints.org |

The combination of DSC and POM provides a comprehensive understanding of the rich thermotropic liquid crystalline behavior of this compound, confirming its identity as a material with both smectic and nematic phases.

Applications of 4 Dodecanoyloxy Benzoic Acid in Advanced Materials Science

Integration into Optical Devices and Sensors

Thermally Tunable Refractive Index Materials

Materials with a thermally tunable refractive index are crucial components in a range of optical devices, including tunable lenses, optical switches, and temperature sensors. The principle behind these materials lies in their ability to change their refractive index in a controlled manner with variations in temperature. Liquid crystals, particularly those in the nematic phase, are excellent candidates for such applications due to their significant thermo-optic coefficients.

While specific research on the thermo-optic properties of 4-(dodecanoyloxy)benzoic acid is not extensively documented in publicly available literature, the behavior of closely related 4-n-alkylbenzoic acids provides valuable insights into its potential performance. Studies on 4-hexylbenzoic acid (6BA) and 4-octylbenzoic acid (8BA) have demonstrated a clear linear decrease in the refractive index as the temperature increases, particularly within the nematic phase and at the transition to the isotropic liquid phase ijisrt.com. This behavior is attributed to the decrease in molecular order and density with increasing temperature.

The change in refractive index with temperature is a key parameter for the design of thermo-optic devices. For instance, the parachromatic property observed in these benzoic acid derivatives, where the color of the nematic texture varies with temperature, makes them suitable for the fabrication of thermometric devices ijisrt.com. It is anticipated that this compound would exhibit a similar trend, with its longer alkyl chain potentially influencing the temperature range of its liquid crystalline phases.

The following interactive data table, based on experimental data for the analogous compound 4-octylbenzoic acid (8BA) at a wavelength of 635 nm, illustrates the typical relationship between temperature and refractive index for this class of materials ijisrt.com.

Interactive Data Table: Temperature-Dependent Refractive Index of 4-octylbenzoic acid (8BA) at 635 nm

| Temperature (°C) | Refractive Index (n) |

| 100 | 1.62 |

| 102 | 1.61 |

| 104 | 1.60 |

| 106 | 1.59 |

| 108 | 1.58 |

| 110 | 1.57 |

| 112 | 1.56 |

| 114 | 1.55 |

Kretschmann-Based Optical Sensor Platforms

The high sensitivity of the refractive index of liquid crystals to their local environment makes them excellent materials for use in optical sensor platforms. One of the most sensitive optical transduction techniques is surface plasmon resonance (SPR), which is often implemented in the Kretschmann configuration. In a typical Kretschmann-based sensor, a thin metal film (usually gold or silver) is deposited on a prism. Light incident through the prism can excite surface plasmons at the metal-dielectric interface under specific conditions of angle and wavelength, resulting in a sharp dip in the reflectivity. The position of this SPR dip is extremely sensitive to the refractive index of the dielectric medium adjacent to the metal film.

By using a liquid crystal like this compound as the dielectric layer, a highly sensitive sensor can be fabricated. The principle of operation relies on the change in the orientation and, consequently, the effective refractive index of the liquid crystal molecules upon interaction with an analyte. For example, the surface of the metal film can be functionalized with receptors that selectively bind to a target analyte. In the absence of the analyte, the liquid crystal molecules align in a specific direction, presenting a certain refractive index at the interface. When the analyte is introduced and binds to the receptors, it disrupts the alignment of the liquid crystal molecules in the vicinity of the surface. This change in alignment leads to a change in the effective refractive index of the liquid crystal layer, which in turn shifts the SPR angle or wavelength.

This shift in the SPR signal can be measured with high precision, allowing for the label-free detection of very low concentrations of the target analyte. Liquid crystal-based SPR sensors have been proposed for a variety of applications, including the detection of chemical vapors, biological molecules, and pollutants mdpi.comnih.gov. The ability of benzoic acid derivatives to form ordered structures through intermolecular hydrogen bonding makes them particularly interesting for designing specific interactions at the sensor surface nih.gov.

Conceptual Data Table: Response of a Kretschmann-Based Sensor with a this compound Sensing Layer

| Analyte Concentration | LC Effective Refractive Index (n_eff) | SPR Angle (degrees) |

| 0 (No Analyte) | 1.550 | 65.20 |

| Low Concentration | 1.555 | 65.35 |

| Medium Concentration | 1.560 | 65.50 |

| High Concentration | 1.565 | 65.65 |

Reaction Mechanisms and Chemical Reactivity of 4 Dodecanoyloxy Benzoic Acid Analogs

Ester Hydrolysis and Transesterification Mechanisms

The ester group in 4-(dodecanoyloxy)benzoic acid analogs is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis is the cleavage of the ester bond by reaction with water, a process that can be catalyzed by either an acid or a base. youtube.com

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. youtube.com The process begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Following a series of proton transfers, the alcohol moiety (in this case, an alkanol) is eliminated as a leaving group, and subsequent deprotonation yields the parent 4-hydroxybenzoic acid and the corresponding alkanoic acid. This reaction is reversible and typically requires heating with a large excess of water and a strong acid catalyst to proceed toward completion. ucalgary.calibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.ca This nucleophilic attack forms a tetrahedral intermediate, which then collapses to reform the carbonyl double bond, expelling the alkoxide as the leaving group. The alkoxide subsequently deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. ucalgary.ca This final step drives the reaction to completion. libretexts.org The final products are an alcohol and the salt of the carboxylic acid (a carboxylate). libretexts.org

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. saudijournals.com This reaction is also typically catalyzed by an acid or a base. In the context of this compound analogs, reacting the compound with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of methyl 4-(dodecanoyloxy)benzoate and the corresponding long-chain alcohol. The mechanism involves the nucleophilic attack of the new alcohol on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate similar to that in hydrolysis. This process is crucial in applications like biodiesel production, where triglycerides (triesters of glycerol) are transesterified with methanol. saudijournals.com

Oxidation Reactions and Degradation Pathways of Aromatic Carboxylic Acids

The aromatic carboxylic acid portion of the molecule is generally stable to oxidation. However, under harsh conditions, both the aromatic ring and the carboxyl group can undergo degradation.

The alkyl side chains of aromatic compounds are susceptible to oxidation at the benzylic position (the carbon atom directly attached to the benzene (B151609) ring) to form a carboxylic acid. libretexts.orgleah4sci.com This reaction is typically carried out with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com For a molecule like this compound, the dodecanoyl chain lacks a benzylic hydrogen, and the benzoic acid moiety is already fully oxidized at that position.

Further oxidation of the carboxyl group itself is challenging as it is already in a high oxidation state. libretexts.org Under extreme conditions, oxidation can lead to the removal of the carboxyl carbon as carbon dioxide (CO₂), a process known as decarboxylation. libretexts.orgbritannica.com For instance, the Hunsdiecker reaction involves the conversion of the silver salt of a carboxylic acid to an organic halide via oxidative decarboxylation with bromine. libretexts.org

The aromatic ring, while relatively stable, can be degraded by powerful oxidizing agents under vigorous conditions, leading to ring-opening and the formation of smaller, aliphatic dicarboxylic acids before eventual complete oxidation to carbon dioxide and water.

Radical-Initiated Reactions and Atmospheric Chemical Relevance for Benzoic Acid

Benzoic acid is a significant component of atmospheric aerosols, and its atmospheric fate is largely determined by reactions with radicals such as the hydroxyl radical (•OH), nitrate (B79036) radical (NO₃•), and sulfate (B86663) radical (SO₄⁻•). nih.govrsc.orgresearchgate.net These reactions are relevant to the environmental degradation of benzoic acid analogs.

Studies on the reaction of benzoic acid with these radicals in atmospheric water droplets show two primary initiation pathways:

Addition Reactions : Radicals, particularly the highly reactive •OH radical, can add to the aromatic ring. The potential energy barriers for these addition reactions are lower than for abstraction reactions. nih.govscispace.com This leads to the formation of hydroxybenzoic acid isomers. nih.gov

Abstraction Reactions : Radicals can abstract a hydrogen atom from the carboxylic acid group or the aromatic ring. nih.gov However, for •OH radicals, this pathway has a higher energy barrier compared to addition. researchgate.netscispace.com Abstraction reactions initiated by NO₃• and SO₄⁻• are generally endothermic processes. rsc.orgresearchgate.net

Kinetic studies have calculated the total reaction rate constant for •OH radicals with benzoic acid in atmospheric water droplets at 298.15 K to be 2.35 × 10⁻¹¹ cm³ per molecule per second, with an estimated atmospheric lifetime of approximately 0.51 days. rsc.orgscispace.com Among the potential products, 6-hydroxybenzoic acid and 4,6-dihydroxybenzoic acid are found to be the most stable. nih.govrsc.org

Furthermore, radical-initiated reactions can lead to the formation of aromatic organosulfur compounds in the aqueous phase, providing another degradation pathway for benzoic acid in the atmosphere. acs.org

Catalytic Transformations Involving Benzoic Acid Derivatives

The benzoic acid framework is a versatile platform for various catalytic transformations, enabling the synthesis of more complex molecules.

Catalytic Esterification : The formation of the ester bond in this compound itself is a catalytic process. Benzoic acids can be esterified with alcohols using various catalysts, including mineral acids, solid acid catalysts like modified Montmorillonite K10 clay, and tin(II) compounds. google.comijstr.orgresearcher.life These methods offer alternatives to traditional acid catalysis, sometimes allowing for solvent-free conditions. ijstr.org

Transition-Metal-Catalyzed C-H Functionalization : A significant area of research involves the direct functionalization of the C-H bonds of the aromatic ring, which is a more atom-economical approach than traditional methods. researchgate.net

Ortho-C-H Functionalization : The carboxyl group can act as a directing group, facilitating the selective functionalization of the C-H bonds at the ortho positions.

Meta-C-H Functionalization : While more challenging, methods have been developed for the meta-C-H olefination and acetoxylation of benzoic acid derivatives using palladium (Pd) catalysts with the help of a specialized directing group. gonzaga.eduscispace.com This allows for the introduction of various functional groups at the meta position. scispace.com

The table below summarizes key catalytic transformations applicable to benzoic acid derivatives.

| Reaction Type | Catalyst System | Key Transformation | Typical Products |

|---|---|---|---|

| Esterification | Tin(II) compounds | Reaction of benzoic acid with an alcohol | Benzoic esters |

| Esterification | Phosphoric acid-modified Montmorillonite K10 | Solvent-free reaction of benzoic acid with an alcohol | Benzoic esters |

| meta-C-H Olefination | Pd(OAc)₂ / Nitrile-based sulfonamide template | Direct coupling of an olefin at the meta-position of the aromatic ring | meta-alkenyl benzoic acid derivatives |

| meta-C-H Acetoxylation | Pd(OAc)₂ / Nitrile-based sulfonamide template | Direct introduction of an acetoxy group at the meta-position | meta-acetoxy benzoic acid derivatives |

| Annulation with Alkynes | Rhodium (Rh) complexes (e.g., [Cp*RhCl₂]₂) | Coupling with alkynes via C-H activation to form bicyclic compounds | Isocoumarins |

These catalytic methods significantly expand the synthetic utility of benzoic acid and its derivatives, allowing for the targeted modification of the aromatic core. mdpi.com

Future Perspectives and Emerging Research Directions for 4 Dodecanoyloxy Benzoic Acid

Development of Advanced Synthetic Methodologies and Catalytic Systems

The synthesis of 4-(dodecanoyloxy)benzoic acid and its analogs typically involves standard esterification reactions. One common laboratory method is the reaction between 4-hydroxybenzoic acid and dodecanoyl chloride. Another established route involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) to facilitate the ester bond formation between 4-hydroxybenzoic acid and dodecanoic acid. nih.gov

While effective, these methods present opportunities for improvement, aligning with the principles of green chemistry. Future research is expected to focus on the development of more advanced and sustainable synthetic strategies. Key areas of interest include:

Alternative Activation Methods: Non-traditional activation techniques like high hydrostatic pressure (barochemistry), microwave irradiation, or sonochemistry are being investigated to enhance reaction rates, improve yields, and reduce energy consumption. researchgate.net These methods can often be performed with less solvent or even under solvent-free conditions, significantly improving the environmental profile of the synthesis. wjpmr.com

Process Intensification: The development of continuous flow reactors for the synthesis of this compound could offer better control over reaction parameters, leading to higher purity products and safer, more scalable manufacturing processes compared to traditional batch methods.

Table 1: Comparison of Synthetic Methodologies for Benzoic Acid Derivatives

| Methodology | Catalyst/Reagent | Advantages | Future Research Direction |

| Conventional Esterification | DCC/DMAP | High yield for lab-scale synthesis. | Development of greener coupling agents to avoid toxic byproducts. |

| Acid Chloride Route | Pyridine/Triethylamine | Readily available starting materials. | Use of less hazardous acylating agents and bases. |

| Electrochemical Synthesis | Silver & Palladium Catalysts | Utilizes sustainable feedstocks like CO2. nih.gov | Improving catalyst longevity and efficiency for industrial scale-up. nih.gov |

| Barochemistry (High Pressure) | None (Pressure-induced) | Improved yields, shorter reaction times, often solvent-free. researchgate.net | Adaptation of high-pressure instruments for large-scale chemical synthesis. |

Exploration of Novel Applications in Emerging Technologies (e.g., self-healing materials, smart materials)

The unique molecular structure of this compound, featuring a rigid aromatic core, a flexible long alkyl chain, and a hydrogen-bonding carboxylic acid group, makes it a prime candidate for the development of advanced materials.

Smart Materials: This class of compounds is already known for its liquid crystalline properties. nih.gov The molecules can self-assemble into ordered structures (mesophases) that respond to external stimuli like temperature or electric fields. Future work will likely focus on fine-tuning the molecular structure—by varying the alkyl chain length, for example—to control the specific type of liquid crystal phase (e.g., smectic) and its transition temperatures for applications in displays, sensors, and optical devices. researchgate.net

Self-Healing Materials: While direct application of this compound in self-healing materials is an emerging area, its functional groups offer significant potential. The carboxylic acid moiety can form strong, reversible hydrogen bonds. researchgate.net This property is crucial for creating intrinsic self-healing polymers, where broken supramolecular interactions can reform, repairing damage autonomously. nih.govnih.gov Future research could involve incorporating this molecule into polymer backbones or as a functional additive. The reversible nature of these non-covalent bonds could allow for repeated healing cycles, extending the lifespan of materials used in coatings, electronics, and soft robotics. mdpi.comtaylorfrancis.com

Synergistic Experimental and Computational Approaches for Predictive Material Design

The integration of computational chemistry with experimental synthesis is accelerating the discovery of new materials. longdom.org For compounds like this compound, this synergy is particularly valuable.

Predictive Modeling: Quantum chemical methods, especially Density Functional Theory (DFT), are being used to predict the properties of these molecules before they are synthesized. nih.govkaust.edu.sa Researchers can calculate key parameters such as molecular geometry, electronic structure (e.g., HOMO-LUMO energy gaps), dipole moments, and reactivity. researchgate.net These calculations provide insight into how structural modifications, such as changing the position of the ester group or the length of the alkyl chain, will affect the material's stability and its optical and electronic properties. nih.govresearchgate.net

Accelerated Discovery: This computational-first approach allows for the rapid screening of a large number of potential molecular structures. By predicting which candidates are most likely to exhibit desired characteristics (e.g., a specific liquid crystal phase or electronic band gap), researchers can focus their experimental efforts on the most promising molecules. This saves significant time and resources compared to a purely trial-and-error experimental approach. longdom.org

Table 2: Computationally Derived Parameters for Alkanoyloxy Benzoic Acids

| Parameter | Significance in Material Design | Research Finding |

| HOMO/LUMO Energy Gap | Determines electronic and optical properties (e.g., color, conductivity). | The energy gap is influenced by the position of the ester group on the benzoic acid ring. nih.gov |

| Dipole Moment | Affects intermolecular interactions and self-assembly into ordered phases (e.g., liquid crystals). | Calculations help predict the stability of different molecular arrangements. |

| Hydrogen Bond Strength | Crucial for the stability of supramolecular structures and potential self-healing capabilities. | Para-substituted derivatives like this compound form more stable structures due to stronger hydrogen bonding compared to meta-substituted analogs. nih.govresearchgate.net |

| Reactivity Parameters | Indicates the chemical stability and potential reaction sites of the molecule. | The position of the ester substituent has a significant impact on the molecule's reactivity. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-(dodecanoyloxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via esterification between 4-hydroxybenzoic acid and dodecanoyl chloride. A typical protocol involves dissolving 4-hydroxybenzoic acid in anhydrous dichloromethane with a catalytic amount of sulfuric acid (0.1–1.0 mol%). Dodecanoyl chloride is added dropwise under inert atmosphere at 0–5°C, followed by stirring at room temperature for 12–24 hours. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction efficiency depends on stoichiometric ratios, solvent polarity, and acid catalyst strength .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Confirm ester formation via downfield shifts of the aromatic protons (δ 7.8–8.2 ppm for benzoate) and the methylene group adjacent to the ester oxygen (δ 4.3–4.5 ppm). The dodecanoyl chain shows peaks at δ 0.88 ppm (terminal CH3), δ 1.25 ppm (methylene chain), and δ 2.35 ppm (ester-linked CH2) .

- FT-IR : Ester carbonyl (C=O) appears at ~1715–1740 cm⁻¹, and the absence of a broad O-H peak (~2500–3300 cm⁻¹) confirms esterification .

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify the molecular ion peak at m/z 348.4 (C19H28O4) .

Q. What are the common reactivity patterns of this compound under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : Cleavage of the ester bond via strong oxidants (e.g., KMnO4/H2SO4) yields 4-hydroxybenzoic acid and dodecanoic acid.

- Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the aromatic ring, while LiAlH4 selectively reduces the ester to a primary alcohol, forming 4-(dodecanoloxy)benzyl alcohol.

- Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) hydrolysis regenerates 4-hydroxybenzoic acid and dodecanoic acid. Reaction rates depend on pH and temperature .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies in structural data for this compound?

- Methodological Answer : For single-crystal X-ray diffraction (SCXRD), use SHELXL for refinement and WinGX/ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks. If twinning or disorder is observed (common in long alkyl chains), apply the TWIN/BASF command in SHELXL to model overlapping domains. Cross-validate with powder XRD to confirm phase purity. For ambiguous electron density, DFT-based geometry optimization (e.g., Gaussian09) can supplement experimental data .

Q. How do alkyl chain length variations (e.g., C8 vs. C12) impact the mesomorphic behavior of 4-(acyloxy)benzoic acid derivatives?

- Methodological Answer : Longer chains (C12) enhance liquid crystalline stability due to increased van der Waals interactions. Use differential scanning calorimetry (DSC) to compare phase transitions: this compound typically exhibits a smectic phase at 120–150°C, while shorter chains (C8) show narrower mesophase ranges. Polarized optical microscopy (POM) with a heating stage can visualize texture changes. Computational modeling (e.g., molecular dynamics) further elucidates packing efficiency .

Q. What strategies mitigate toxicity concerns when using this compound in biological studies?

- Methodological Answer : Apply read-across assessments using structurally similar esters (e.g., 4-(octanoyloxy)benzoic acid) with established toxicity profiles. For in vitro assays, use concentrations ≤10 μM to minimize membrane disruption. Pre-screen via MTT assays in HEK-293 or HepG2 cells to assess cytotoxicity. If hepatic metabolism is a concern, conduct microsomal stability studies (S9 fraction) to identify reactive metabolites .

Q. How can conflicting NMR data for this compound in different solvents be reconciled?

- Methodological Answer : Solvent polarity affects chemical shifts. For example, in DMSO-d6, hydrogen bonding with the ester carbonyl downfield-shifts aromatic protons compared to CDCl3. Use variable-temperature NMR (VT-NMR) to detect conformational flexibility in the dodecanoyl chain. Compare with computational NMR predictions (e.g., ACD/Labs or ChemDraw) to validate assignments .

Safety and Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.